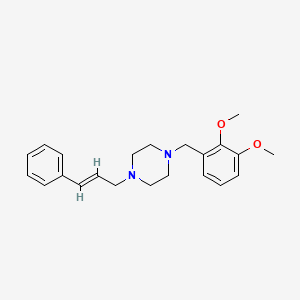![molecular formula C25H34N2O5 B6030228 1-{4-[4-(1-methyl-1-phenylethyl)phenoxy]butyl}piperazine oxalate](/img/structure/B6030228.png)
1-{4-[4-(1-methyl-1-phenylethyl)phenoxy]butyl}piperazine oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{4-[4-(1-methyl-1-phenylethyl)phenoxy]butyl}piperazine oxalate, also known as MPBP, is a synthetic compound that belongs to the class of piperazine derivatives. It has attracted significant attention in scientific research due to its potential applications in the field of neuroscience and pharmacology.
Mecanismo De Acción
The mechanism of action of 1-{4-[4-(1-methyl-1-phenylethyl)phenoxy]butyl}piperazine oxalate is complex and not fully understood. It is believed to act as a partial agonist of the 5-HT1A receptor, which results in the modulation of serotonin neurotransmission. This, in turn, affects the activity of other neurotransmitters, such as dopamine and norepinephrine. This compound has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in neuronal survival and plasticity.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects in animal models. It has been found to increase the levels of serotonin, dopamine, and norepinephrine in various brain regions, which may contribute to its antidepressant and anxiolytic effects. This compound has also been shown to improve cognitive function and memory in animal models, possibly through its effects on BDNF.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-{4-[4-(1-methyl-1-phenylethyl)phenoxy]butyl}piperazine oxalate has several advantages as a research tool. It is relatively easy to synthesize and can be obtained in high purity. It has also been extensively characterized in terms of its pharmacological properties and biochemical effects. However, there are also limitations to its use in lab experiments. For example, its effects may vary depending on the animal species used, and its long-term safety and toxicity have not been fully evaluated.
Direcciones Futuras
There are several future directions for research on 1-{4-[4-(1-methyl-1-phenylethyl)phenoxy]butyl}piperazine oxalate. One area of interest is the development of more selective and potent derivatives that can target specific serotonin receptor subtypes. Another direction is the investigation of this compound's potential as a treatment for other neurological disorders, such as schizophrenia and Parkinson's disease. Furthermore, more studies are needed to elucidate the long-term safety and toxicity of this compound and its derivatives. Overall, this compound holds great promise as a research tool and a potential therapeutic agent for various neurological disorders.
Métodos De Síntesis
The synthesis of 1-{4-[4-(1-methyl-1-phenylethyl)phenoxy]butyl}piperazine oxalate involves the reaction of piperazine with 4-(1-methyl-1-phenylethyl)phenol in the presence of butyl bromide. The resulting intermediate is then treated with oxalic acid to produce this compound oxalate. The purity of the final product can be improved by recrystallization using a suitable solvent.
Aplicaciones Científicas De Investigación
1-{4-[4-(1-methyl-1-phenylethyl)phenoxy]butyl}piperazine oxalate has been extensively studied for its potential as a therapeutic agent for various neurological disorders. It has been shown to exhibit a high affinity for serotonin receptors, particularly the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. This compound has also been found to modulate the activity of dopamine receptors, which are implicated in the reward system and motor control. These properties make this compound a promising candidate for the treatment of depression, anxiety, and addiction.
Propiedades
IUPAC Name |
oxalic acid;1-[4-[4-(2-phenylpropan-2-yl)phenoxy]butyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O.C2H2O4/c1-23(2,20-8-4-3-5-9-20)21-10-12-22(13-11-21)26-19-7-6-16-25-17-14-24-15-18-25;3-1(4)2(5)6/h3-5,8-13,24H,6-7,14-19H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWPJWFBGSPXDKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OCCCCN3CCNCC3.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]cyclobutanecarboxamide](/img/structure/B6030150.png)
![2-[(2-oxo-2-phenylethyl)thio]-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B6030153.png)

![N'-1-azabicyclo[2.2.2]oct-3-ylidene-4-quinolinecarbohydrazide hydrochloride](/img/structure/B6030166.png)
![methyl N-{[1-(4-methoxy-2,3-dimethylbenzyl)-3-oxo-2-piperazinyl]acetyl}-N-methylglycinate](/img/structure/B6030172.png)
![1-[1-(3-{5-[2-(1H-indol-3-yl)ethyl]-1,3,4-oxadiazol-2-yl}propanoyl)-3-piperidinyl]ethanone](/img/structure/B6030179.png)
![1-(cyclohexylmethyl)-N-[(2-propyl-5-pyrimidinyl)methyl]-3-piperidinamine](/img/structure/B6030188.png)
![2-(2-hydroxyethyl)-8-(2-pyridinylmethyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6030189.png)
![7-cycloheptyl-2-ethyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6030197.png)

![5-pyridin-4-yl-3-[(pyridin-2-ylamino)methyl]-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B6030204.png)
![6-chloro-2-{[3-(4-morpholinyl)-1-piperidinyl]methyl}quinoline](/img/structure/B6030214.png)
![N-[3-(3-hydroxy-1-piperidinyl)propyl]-2-(2-phenylethyl)-1,3-benzoxazole-5-carboxamide](/img/structure/B6030222.png)
![1-(diphenylmethyl)-4-{[2-(2-methoxyphenyl)-1-pyrrolidinyl]carbonyl}-1H-1,2,3-triazole](/img/structure/B6030241.png)